molecular formula C18H13BrN6O B4876778 2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4876778
M. Wt: 409.2 g/mol
InChI Key: BJKSDCVOCJFHFQ-UHFFFAOYSA-N
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Description

2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound distinguished by its complex fused ring structure and functional groups. This compound falls under the class of heterocyclic compounds, which are pivotal in various scientific fields due to their unique chemical properties and biological activities.

Properties

IUPAC Name

4-[(6-bromonaphthalen-2-yl)oxymethyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN6O/c1-24-17-15(8-21-24)18-22-16(23-25(18)10-20-17)9-26-14-5-3-11-6-13(19)4-2-12(11)7-14/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKSDCVOCJFHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)COC4=CC5=C(C=C4)C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can involve multiple steps. The route typically begins with the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which then undergoes a series of reactions to introduce the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety. This is often achieved through cyclization reactions under specific conditions using agents such as phosphoryl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would require optimizing the synthetic route for scalability. This includes maximizing yield and ensuring the reactions are safe and cost-effective. Techniques such as continuous flow chemistry could be employed to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative processes, altering its structure and functional groups.

  • Reduction: : Potential reduction reactions may target bromine atoms or specific ring structures, modifying its electronic properties.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, especially at the bromine site or the nitrogen atoms within the heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Various halogenation or nitration agents, depending on the target site.

Major Products

Products from these reactions vary based on the starting material and conditions, potentially leading to derivatives with different functional groups, influencing their properties and uses.

Scientific Research Applications

2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is valuable in several domains:

  • Chemistry: : Used as a building block in synthetic chemistry for creating more complex molecules.

  • Biology: : Investigated for its interaction with biological targets, potentially influencing cellular processes.

  • Medicine: : Explored for therapeutic applications, possibly acting on specific enzymes or receptors.

  • Industry: : Utilized in material science for developing new materials with unique properties.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their function. The exact pathways involved can vary but often include modulation of signal transduction pathways or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(6-chloro-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • 2-{[(6-fluoro-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

What sets 2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific substitution pattern, which can influence its reactivity, biological activity, and suitability for various applications.

There you go—a deep dive into the world of this compound. What's next on your agenda?

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